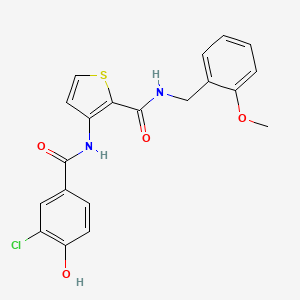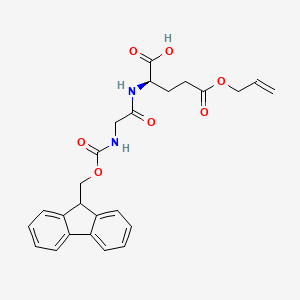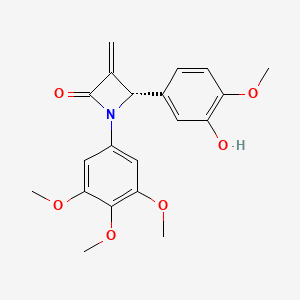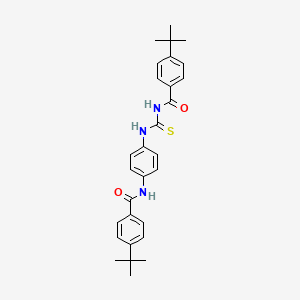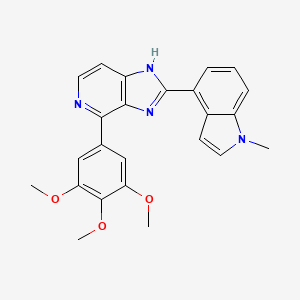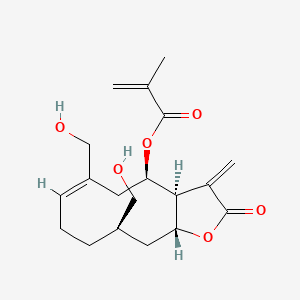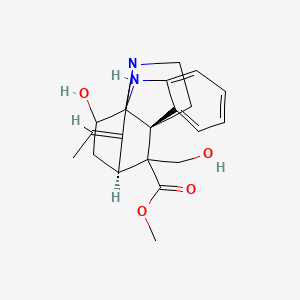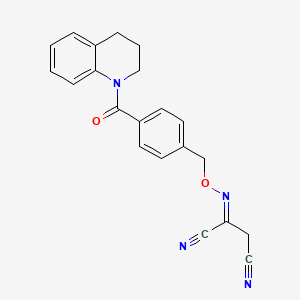
Bexicaserin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bexicaserin is a small molecule compound currently under investigation for its potential therapeutic effects, particularly in the treatment of seizures associated with developmental and epileptic encephalopathies (DEEs). It is known for its selective activation of the 5-hydroxytryptamine 2C (5-HT2C) receptor, which plays a role in modulating various neurological functions .
Vorbereitungsmethoden
The synthetic routes and reaction conditions for bexicaserin have not been extensively detailed in publicly available sources. it is known that the compound is being developed by Longboard Pharmaceuticals, which focuses on creating highly selective G protein-coupled receptor (GPCR) modulators . Industrial production methods are likely to involve standard organic synthesis techniques, including the formation of the diazepinoindole core structure and subsequent functionalization to introduce the difluoroethyl and carboxamide groups.
Analyse Chemischer Reaktionen
Bexicaserin, like many small molecules, can undergo various chemical reactions. The types of reactions it may undergo include:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another. Common reagents and conditions used in these reactions would depend on the specific functional groups present in the molecule.
Wissenschaftliche Forschungsanwendungen
Bexicaserin has shown promise in several scientific research applications, particularly in the field of neurology. It is being investigated for its potential to reduce seizure frequency in patients with DEEs. Clinical trials have demonstrated a significant reduction in countable motor seizures, making it a potential therapeutic option for conditions like Dravet syndrome and Lennox-Gastaut syndrome .
Wirkmechanismus
The mechanism of action of bexicaserin involves its selective activation of the 5-HT2C receptor, a subtype of serotonin receptor. This receptor is involved in various neurological processes, including the modulation of seizure activity, mood regulation, and appetite control. By selectively activating the 5-HT2C receptor, this compound can modulate these processes without affecting other serotonin receptor subtypes, thereby reducing the risk of adverse effects .
Vergleich Mit ähnlichen Verbindungen
Bexicaserin can be compared with other compounds that target the 5-HT2C receptor, such as lorcaserin. While both compounds activate the 5-HT2C receptor, this compound is designed to be highly selective for this receptor subtype, minimizing its interaction with other serotonin receptors like 5-HT2B and 5-HT2A . This selectivity is expected to result in a better safety profile and fewer side effects compared to less selective compounds.
Similar compounds include:
Lorcaserin: A 5-HT2C receptor agonist used for weight management.
Fintepla: Another 5-HT2 receptor agonist used for the treatment of seizures.
This compound’s unique selectivity for the 5-HT2C receptor sets it apart from these compounds, potentially offering a more targeted and safer therapeutic option for patients with DEEs and other neurological disorders.
Eigenschaften
CAS-Nummer |
2035818-24-5 |
|---|---|
Molekularformel |
C15H19F2N3O |
Molekulargewicht |
295.33 g/mol |
IUPAC-Name |
(3R)-N-(2,2-difluoroethyl)-3-methyl-1,10-diazatricyclo[6.4.1.04,13]trideca-4,6,8(13)-triene-5-carboxamide |
InChI |
InChI=1S/C15H19F2N3O/c1-9-8-20-5-4-18-6-10-2-3-11(13(9)14(10)20)15(21)19-7-12(16)17/h2-3,9,12,18H,4-8H2,1H3,(H,19,21)/t9-/m0/s1 |
InChI-Schlüssel |
KGOOOHQKLRUVSF-VIFPVBQESA-N |
Isomerische SMILES |
C[C@H]1CN2CCNCC3=C2C1=C(C=C3)C(=O)NCC(F)F |
Kanonische SMILES |
CC1CN2CCNCC3=C2C1=C(C=C3)C(=O)NCC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzo[pqr]tetraphen-3-ol-13C6](/img/structure/B12384900.png)
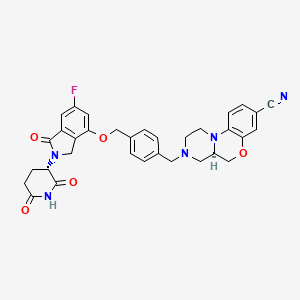
![(3S)-3-[[(2S)-2-[5-tert-butyl-3-[(4-methyl-1,2,5-oxadiazol-3-yl)methylamino]-2-oxopyrazin-1-yl]butanoyl]amino]-5-[methyl(pentyl)amino]-4-oxopentanoic acid](/img/structure/B12384905.png)

